2-Bromo-6-hydroxy-4-methylbenzaldehyde physical properties
2-Bromo-6-hydroxy-4-methylbenzaldehyde physical properties
An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic compound featuring a benzaldehyde core. Its structure is characterized by the presence of three distinct functional groups: a reactive aldehyde, an acidic phenolic hydroxyl, and a versatile aryl bromide. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of these groups—the ortho-relationship of the bromine and hydroxyl to the aldehyde, and the para-position of the activating methyl group—governs its specific reactivity, offering a platform for the synthesis of complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its known physical properties, a proposed synthetic pathway, detailed analytical protocols, and essential safety information for its handling and use in a research setting.
Physicochemical Properties
The fundamental properties of 2-Bromo-6-hydroxy-4-methylbenzaldehyde are crucial for its use in experimental design, including solvent selection and reaction setup. The data compiled below is based on information from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 139976-21-9 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][3][4] |
| Molecular Weight | 215.04 g/mol | [1][3][4] |
| IUPAC Name | 2-bromo-6-hydroxy-4-methylbenzaldehyde | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI | 1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | [1][2] |
| InChIKey | XUZWJSVIUKVGEX-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=C(C(=C1)Br)C=O)O | [1] |
Note: Specific data such as melting point, boiling point, and quantitative solubility in various organic solvents are not widely reported in publicly available literature and would require experimental determination.
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Bromination
The synthesis involves the regioselective bromination of 2-hydroxy-4-methylbenzaldehyde. The phenolic hydroxyl group is a powerful ortho-, para-directing group. In the precursor, one ortho position is occupied by the aldehyde group, and the para position is occupied by the methyl group. The remaining ortho position (C6) is therefore highly activated and the most probable site for electrophilic substitution.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Bromo-6-hydroxy-4-methylbenzaldehyde via electrophilic bromination of 2-hydroxy-4-methylbenzaldehyde.
Materials:
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2-hydroxy-4-methylbenzaldehyde
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Stir plate and magnetic stir bar
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Round-bottom flask
-
Condenser (optional, for reactions requiring heating)
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Ice bath
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. To this stirring solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes.
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Causality Insight: NBS is chosen as a mild and selective brominating agent, which reduces the risk of over-bromination or side reactions. Adding it slowly at a low temperature helps to control the exothermicity of the reaction and improve regioselectivity.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine), deionized water, and finally a saturated sodium chloride (brine) solution.
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Trustworthiness Principle: Each washing step serves a purpose. The thiosulfate wash is a self-validating step to ensure no residual electrophilic bromine remains, while the brine wash helps to remove residual water from the organic phase before drying.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
Objective: To purify the crude product using flash column chromatography.
Materials:
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Crude 2-Bromo-6-hydroxy-4-methylbenzaldehyde
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Silica gel (for flash chromatography)
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Hexanes and Ethyl Acetate (or Dichloromethane) as eluents
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Glass column, flasks, and other standard chromatography equipment
Step-by-Step Methodology:
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Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
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Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent to separate the desired product from impurities.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-6-hydroxy-4-methylbenzaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-Bromo-6-hydroxy-4-methylbenzaldehyde.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following protocols describe standard methods for characterizing 2-Bromo-6-hydroxy-4-methylbenzaldehyde.
Expected Spectroscopic Data
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¹H NMR: Expect signals for the aldehyde proton (~9.5-10.5 ppm, singlet), the phenolic hydroxyl proton (broad singlet, variable chemical shift), two aromatic protons (singlets or narrow doublets in the 6.8-7.8 ppm range), and the methyl protons (~2.2-2.5 ppm, singlet).
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¹³C NMR: Expect signals for the carbonyl carbon (~190-195 ppm), aromatic carbons attached to oxygen and bromine (~155-160 ppm and ~110-120 ppm respectively), other aromatic carbons (120-140 ppm), and the methyl carbon (~20-22 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands should include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1660-1680 cm⁻¹), aromatic C=C stretches (~1580-1600 cm⁻¹), and a C-Br stretch in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Analytical Protocols
Objective: To confirm the structure and assess the purity of the synthesized product.
Step-by-Step Methodology:
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Sample Preparation: Prepare separate, dilute solutions of the purified product in appropriate deuterated solvents for NMR (e.g., CDCl₃ or DMSO-d₆) and in a suitable volatile solvent for MS analysis (e.g., methanol or acetonitrile). For IR, the solid can be analyzed directly using an ATR accessory.
-
¹H and ¹³C NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The resulting spectra should be compared against the expected chemical shifts and coupling patterns derived from the molecular structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The observed mass should match the calculated exact mass of C₈H₇BrO₂. The isotopic pattern for bromine must be present.
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Infrared Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands for the hydroxyl, aldehyde, and aryl bromide functional groups.
-
Purity Assessment: Purity can be assessed by the absence of significant impurity signals in the ¹H NMR spectrum and by techniques like High-Performance Liquid Chromatography (HPLC).
Analytical Workflow Diagram
Caption: Standard workflow for the analytical characterization of a synthesized organic compound.
Reactivity and Potential Applications
The synthetic utility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde stems from the distinct reactivity of its three functional groups. The interplay of their electronic effects dictates the molecule's behavior in chemical transformations.[5]
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Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic addition reactions, making it a handle for chain extension via Wittig reactions, Grignard additions, or aldol condensations. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
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Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect.[5] It is also acidic and can be deprotonated to form a phenoxide, which can act as a potent nucleophile in Williamson ether synthesis or esterification reactions.
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Bromo Group (-Br): The aryl bromide is a key functional group for modern cross-coupling chemistry. It provides a site for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is fundamental in building molecular complexity.
Given these features, 2-Bromo-6-hydroxy-4-methylbenzaldehyde is an ideal starting material for the synthesis of:
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Substituted Benzofurans and other Heterocycles: Intramolecular reactions involving the hydroxyl and aldehyde groups, or transformations at the bromine position, can lead to the formation of fused ring systems.
-
Novel Pharmaceutical Scaffolds: The ability to modify all three positions allows for the creation of diverse libraries of compounds for screening in drug discovery programs.
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Complex Natural Product Analogues: It can serve as a key fragment in the total synthesis of more complex molecules.
Safety and Handling
Proper handling of 2-Bromo-6-hydroxy-4-methylbenzaldehyde is essential to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).
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GHS Hazard Classification:
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[2][6]
-
Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][6][7]
-
-
Handling:
-
Storage:
References
-
2-Bromo-6-hydroxy-4-methylbenzaldehyde | CAS 139976-21-9. American Elements. [Link]
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. [Link]
-
SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde. Thermo Fisher Scientific. [Link]
-
2,6-Dibromo-4-methylbenzaldehyde | C8H6Br2O | CID 12982748. PubChem. [Link]
-
2-Bromo-4-methylbenzaldehyde | CAS#:36276-24-1. Chemsrc. [Link]
-
Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]
-
Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Chemistry – An Asian Journal. [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde. Molbase. [Link]
-
2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. PubChem. [Link]
-
2-hydroxy-4-methylbenzaldehyde (chem006070). ContaminantDB. [Link]
- Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation.
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